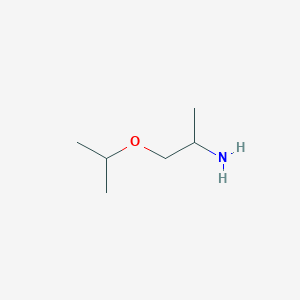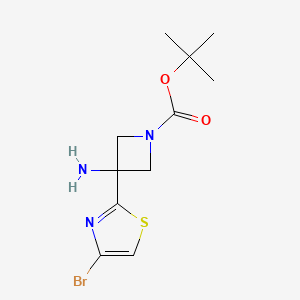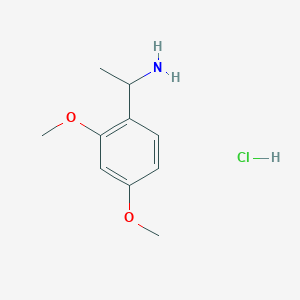![molecular formula C12H10N2O4 B13537077 Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B13537077.png)
Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate typically involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates. One common method includes the use of ethylene glycol to facilitate the condensation reaction . Another approach involves the reaction of 3-aminoquinoline-2,4(1H,3H)-diones with ethyl-2-(tri-phosphinyl-ylidene)acetate in boiling xylene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines, which can have different functional groups attached, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anti-HIV agents.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets, such as integrase enzymes in HIV.
Pharmaceutical Development: Due to its biological activity, this compound is explored for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate involves its interaction with specific molecular targets. For instance, in the context of anti-HIV activity, the compound binds to the active site of integrase enzymes, chelating the Mg²⁺ ion, which is crucial for the enzyme’s function . This binding inhibits the enzyme’s activity, thereby preventing the integration of viral DNA into the host genome.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their pharmaceutical and biological activities.
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Substituted Pyrido[1,2-a]pyrimidines: These derivatives have shown anti-HIV activity and are structurally related to ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both oxo and ester functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H10N2O4 |
|---|---|
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
ethyl 2-oxo-2-(4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(17)10(15)8-7-13-9-5-3-4-6-14(9)11(8)16/h3-7H,2H2,1H3 |
Clé InChI |
LXMFQKHZDBWLTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1=CN=C2C=CC=CN2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine](/img/structure/B13537002.png)

![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)

![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)




![rel-(4AR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13537052.png)
![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B13537056.png)

![(1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13537065.png)
